molecular formula C18H25F3N2O B5078881 N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

Cat. No.: B5078881
M. Wt: 342.4 g/mol
InChI Key: VSOILJKNYROKOQ-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It features a piperidine ring substituted with a trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is of interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction.

    Final Carboxamide Formation: The carboxamide group is introduced through an amidation reaction using diethylamine and suitable carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Strong bases like sodium hydride or nucleophiles such as alkoxides.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-diethyl-1-[[4-(fluoromethyl)phenyl]methyl]piperidine-3-carboxamide
  • N,N-diethyl-1-[[4-(chloromethyl)phenyl]methyl]piperidine-3-carboxamide
  • N,N-diethyl-1-[[4-(bromomethyl)phenyl]methyl]piperidine-3-carboxamide

Comparison: N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts greater chemical stability and reactivity compared to its fluoromethyl, chloromethyl, and bromomethyl analogs. This makes it particularly valuable in applications requiring robust chemical properties.

Properties

IUPAC Name

N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O/c1-3-23(4-2)17(24)15-6-5-11-22(13-15)12-14-7-9-16(10-8-14)18(19,20)21/h7-10,15H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOILJKNYROKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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